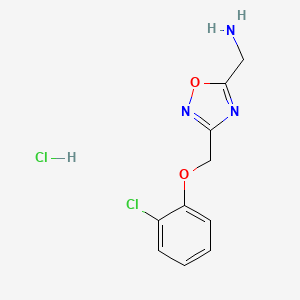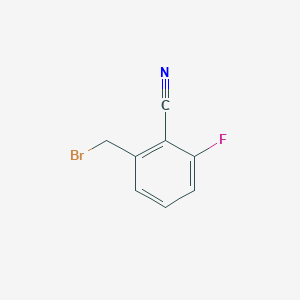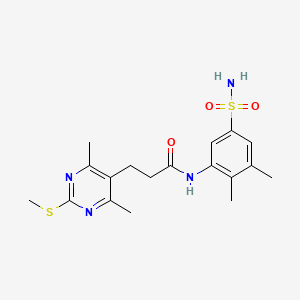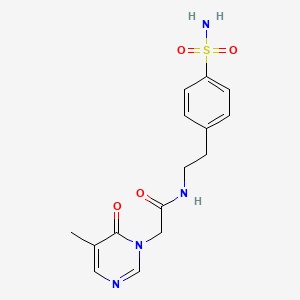![molecular formula C21H21ClN2OS B2493275 (E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide CAS No. 1173328-08-9](/img/structure/B2493275.png)
(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit a wide range of chemical and physical properties due to their complex molecular structure. Its synthesis and analysis contribute significantly to the understanding of its potential applications in various fields, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, with specific catalysts such as carbodiimide promoting the formation of these complex molecules. For instance, novel derivatives have been prepared through carbodiimide condensation catalysis, indicating a method that could be adapted for our compound of interest (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is crucial for understanding the spatial arrangement of atoms within the molecule. Such analyses reveal the molecule's shape, bond lengths, and angles, providing insights into its reactivity and properties. For related compounds, single-crystal X-ray diffraction has confirmed structures, suggesting a similar approach for detailed molecular structure analysis (Yu et al., 2014).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve interactions with various reagents, leading to the formation of new bonds or the functionalization of the molecule. These reactions are influenced by the molecule's electronic and spatial structure, with studies on similar compounds providing a basis for understanding potential reactions (Yu et al., 2014).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are essential for practical applications. These properties are determined by the molecular structure and can be studied through various analytical techniques, including thermal analysis and solubility testing.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability, and acidity or basicity (pKa), are crucial for understanding how these compounds behave in different environments or in potential applications. For instance, pKa determination studies provide insights into the acidity and protonation sites of similar molecules, guiding the synthesis and application of new compounds (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Synthesis Techniques and Derivative Formation
- Novel derivatives of benzothiazol-2(3H)-yl acetamide, which are structurally related to the compound , have been prepared using carbodiimide condensation catalysis. These compounds, including 1,3,4-thiadiazol derivatives, were identified by IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Antimicrobial and Anticancer Potential
- A study synthesized and evaluated various derivatives with structures similar to (E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide for their antibacterial activity against common bacteria like S. aureus and E. coli. The study highlighted the importance of substituents present at specific positions, indicating an increase in hydrophobicity or steric bulk character (Desai et al., 2008).
Antitrypanosomal Activity
- Compounds structurally related to this compound demonstrated significant in vitro antitrypanosomal activity against T. brucei gambience, a causative agent of sleeping sickness. This highlights the potential of such compounds in treating parasitic infections (Lelyukh et al., 2023).
Spectroscopic and Quantum Mechanical Studies
- Benzothiazolinone acetamide analogs, closely related to the compound of interest, were studied for their vibrational spectra and electronic properties. They were found to be potential candidates for use in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency, indicating their potential in renewable energy applications (Mary et al., 2020).
Molecular Docking Studies
- Molecular docking studies of related compounds have been carried out to understand their binding interactions with biological targets like Cyclooxygenase 1 (COX1). This suggests potential applications in drug development, especially in targeting specific enzymes or receptors (Mary et al., 2020).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(6-propan-2-yl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-4-11-24-18-10-9-15(14(2)3)12-19(18)26-21(24)23-20(25)13-16-7-5-6-8-17(16)22/h4-10,12,14H,1,11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDDCHGHEHEWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3Cl)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)


![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)


![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)


![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)
![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)